1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- is a heterocyclic compound with a pyrrole ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The molecular formula of 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- is C5H6N2S, and it is characterized by the presence of both a carbothioamide and an aminocarbonyl group attached to the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- can be synthesized through several methods. One common approach involves the reaction of ethoxycarbonylpyrrole-2-thiocarboxamide with sodium hydroxide, which yields the desired compound . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of iron (III) chloride in water has been reported to facilitate the synthesis of N-substituted pyrroles under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the carbothioamide and aminocarbonyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of alkyl halides, sulfonyl chlorides, or benzoyl chloride in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid, while substitution reactions can produce various N-substituted pyrroles .
Scientific Research Applications
1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
- Pyrrole-2-thiocarboxamide
- Pyrrole-2-carboxamide
- Pyrrole-2-carboxaldehyde
Comparison: 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- is unique due to the presence of both carbothioamide and aminocarbonyl groups, which confer distinct reactivity and properties compared to similar compounds.
Properties
CAS No. |
37488-56-5 |
---|---|
Molecular Formula |
C6H7N3OS |
Molecular Weight |
169.21 g/mol |
IUPAC Name |
1H-pyrrole-2-carbothioylurea |
InChI |
InChI=1S/C6H7N3OS/c7-6(10)9-5(11)4-2-1-3-8-4/h1-3,8H,(H3,7,9,10,11) |
InChI Key |
GGRBKZCECFBZAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=S)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.